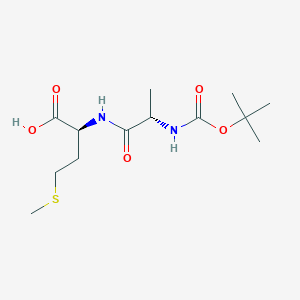

Boc-Ala-Met-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(14-12(19)20-13(2,3)4)10(16)15-9(11(17)18)6-7-21-5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLVVUWWZRNUQV-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimizing Peptide Synthesis: A Technical Guide to Boc-Protected Dipeptides

Introduction: The Strategic Advantage of Dipeptides

In the high-stakes landscape of therapeutic peptide development, the "stepwise" addition of single amino acids is not always the optimal path. While Solid Phase Peptide Synthesis (SPPS) has democratized peptide production, it faces persistent challenges: aggregation-induced termination, difficult sequence couplings, and racemization of sensitive residues (e.g., Cysteine, Histidine).

Boc-protected dipeptides represent a high-precision tactical solution. By introducing two amino acids as a single, pre-validated unit, researchers can:

-

Bypass Difficult Couplings: Skip thermodynamically unfavorable bond formations on the resin.

-

Eliminate Racemization: The internal peptide bond is pre-synthesized and chirally purified before it ever touches the solid support.

-

Disrupt Aggregation: Certain dipeptides (e.g., pseudoprolines or Hmb-protected units) act as "kinks" in the growing chain, preventing the formation of beta-sheets that block reagent access.

This guide details the technical handling, chemical mechanisms, and experimental protocols for integrating Boc-protected dipeptides into your synthesis workflow.

Chemical Fundamentals

The Boc Group Mechanism

The tert-butyloxycarbonyl (Boc) group protects the N-terminus via a carbamate linkage. It is orthogonal to benzyl-based side-chain protection and stable to base, making it distinct from Fmoc chemistry.

The removal of the Boc group is acid-catalyzed (typically utilizing Trifluoroacetic Acid, TFA).[1][2][3][4][5] It proceeds via an

The Scavenger Imperative

A critical oversight in Boc chemistry is the mismanagement of the tert-butyl cation (

-

Without Scavengers: Permanent alkylation of the peptide (e.g., tert-butylated Tryptophan).

-

With Scavengers: The nucleophilic scavenger traps the cation, forming a non-reactive byproduct.

Visualization: Deprotection & Scavenging

The following diagram illustrates the mechanistic flow and the critical role of scavengers.

Caption: Figure 1. The acid-catalyzed removal of the Boc group.[1][2][4][5] Note the critical bifurcation: without scavengers, the t-Butyl cation irreversibly damages the peptide.

Experimental Protocols

Handling and Storage

Boc-dipeptides are often more hygroscopic than single amino acids. Moisture initiates slow hydrolysis of the Boc group or the ester/amide bonds.

-

Storage: Store lyophilized powder at -20°C.

-

Equilibration (Critical): Allow the bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric water onto the reagent, degrading it.

-

Solubility: Dipeptides may exhibit reduced solubility in DCM. If the solution is cloudy, add DMF or NMP (up to 20% v/v) to solubilize.

Standard Coupling Protocol (Dipeptide Insertion)

This protocol assumes a standard Merrifield or PAM resin. The goal is to couple a Boc-AA1-AA2-OH dipeptide to a resin-bound amine.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HOBt for safety and efficiency).

-

Solvent: DMF or DCM/DMF (1:1).

Step-by-Step:

-

Resin Preparation: Ensure the resin-bound peptide has a free amine (neutralized).

-

Activation:

-

Dissolve 3.0 equivalents (eq) of Boc-Dipeptide in minimal DMF.

-

Add 3.0 eq of Oxyma Pure.

-

Add 3.0 eq of DIC.

-

Note: Pre-activation for 2-3 minutes is recommended to ensure formation of the active ester.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at Room Temperature (RT) for 60–120 minutes. Dipeptides are bulkier; reaction kinetics are slower than single AAs.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling. Recouple using HATU/DIEA.

-

Colorless beads: Complete coupling.

-

-

Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine to cap any unreacted amines to prevent deletion sequences.

The Deprotection Cocktail (TFA Cleavage)

Because dipeptides introduce more complexity, using "neat" TFA is risky. Use a scavenger cocktail tailored to the sequence.

Table 1: Recommended Scavenger Cocktails

| Sequence Characteristics | Cocktail Composition (v/v) | Rationale |

| Standard / Robust | 50% TFA / 50% DCM | Sufficient for simple aliphatic sequences (Gly, Ala, Leu). |

| Sensitive (Trp, Met, Tyr) | 50% TFA / 45% DCM / 2.5% H₂O / 2.5% TIS | TIS (Triisopropylsilane) and Water scavenge t-butyl cations. |

| High Cysteine Content | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | "Reagent K" variation. EDT (Ethanedithiol) protects sulfhydryls. |

Protocol:

-

Pre-wash: Wash resin with DCM (3 x 1 min).

-

Deprotection: Add selected TFA cocktail (10 mL per gram of resin).

-

Agitation: Shake for 1 minute, drain, then add fresh cocktail and shake for 30 minutes.

-

Wash: Drain and wash rapidly with DCM (3x), then 5% DIEA in DCM (Neutralization), then DCM (3x).

Workflow Visualization

The following diagram outlines the decision matrix for integrating a dipeptide versus a standard single amino acid coupling.

Caption: Figure 2. Decision matrix for incorporating Boc-dipeptides into synthesis workflows.

Troubleshooting & Optimization

Incomplete Coupling

Dipeptides are sterically demanding. If the Kaiser test remains positive:

-

Switch Solvent: Move to pure NMP (N-Methyl-2-pyrrolidone) to swell the resin better.

-

Switch Activator: Use HATU/HOAt with DIEA. Caution: HATU can cause racemization if left too long; limit reaction to 45 minutes.

Isobutylene Scavenging

In large-scale synthesis, the release of isobutylene gas (from the

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on tert-butyl carbamates). Link

-

Bachem. (2021). Peptide Synthesis: How Are Peptides Made? Bachem Knowledge Center. Link

-

Sigma-Aldrich. (2023). Boc Resin Cleavage Protocol.[1][2][3][6][7][8][9] Merck Technical Bulletins. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biotage.com [biotage.com]

- 4. csbio.com [csbio.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 9. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Ala-Met-OH

Abstract

This document provides a comprehensive guide for the synthesis of the dipeptide Boc-Ala-Met-OH using Boc-based solid-phase peptide synthesis (SPPS). The protocol details the use of Wang resin as the solid support, enabling the cleavage of the final product with a free C-terminal carboxyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from resin preparation to final product cleavage and purification. The causality behind experimental choices, potential pitfalls, and troubleshooting strategies are also discussed to ensure a high rate of success.

Introduction to Boc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[1] It relies on the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[2][3] The synthesis is carried out on a solid support, typically a polystyrene-based resin, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[4][5]

The synthesis of Boc-Ala-Met-OH involves the sequential coupling of Boc-protected Methionine and then Alanine to a suitable solid support. For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a widely used and appropriate choice.[6][7][8] The ester linkage of the first amino acid to the Wang resin is stable during the synthesis cycles but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the desired peptide.[6][9]

This protocol will detail the critical steps of the synthesis:

-

Resin Preparation and First Amino Acid Loading: Attachment of Boc-Met-OH to the Wang resin.

-

Deprotection: Removal of the Boc protecting group from the resin-bound Methionine.

-

Coupling: Formation of the peptide bond between the N-terminal of Methionine and the carboxyl group of Boc-Ala-OH.

-

Cleavage: Release of the dipeptide, Boc-Ala-Met-OH, from the resin.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Wang Resin, 100-200 mesh, 1% DVB | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Aapptec | Substitution level typically 0.5-1.0 mmol/g |

| Boc-L-Methionine (Boc-Met-OH) | Peptide Synthesis Grade | e.g., Chem-Impex, Sigma-Aldrich | |

| Boc-L-Alanine (Boc-Ala-OH) | Peptide Synthesis Grade | e.g., MedchemExpress, Sigma-Aldrich | |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | e.g., Fisher Scientific | |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | e.g., Fisher Scientific | Ensure it is amine-free. |

| Trifluoroacetic acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich | Corrosive and toxic. Handle in a fume hood. |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | e.g., Sigma-Aldrich | Moisture sensitive. |

| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | e.g., Sigma-Aldrich | Toxic. |

| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | e.g., Sigma-Aldrich | Also known as Hünig's base. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Peptide Synthesis Grade | e.g., Aapptec, Bachem | |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | e.g., Bachem | Can be explosive when dry. |

| Piperidine | Reagent Grade | e.g., Sigma-Aldrich | Used for optional Fmoc-deprotection test. |

| Ninhydrin | Reagent Grade | e.g., Sigma-Aldrich | For monitoring coupling completion. |

| Thioanisole | Reagent Grade | e.g., Sigma-Aldrich | Scavenger for cleavage. |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | e.g., Sigma-Aldrich | Scavenger for cleavage. |

| Diethyl ether | Anhydrous | e.g., Fisher Scientific | For peptide precipitation. |

| Methanol (MeOH) | ACS Grade | e.g., Fisher Scientific | |

| Acetonitrile (ACN) | HPLC Grade | e.g., Fisher Scientific | For purification. |

| Water | HPLC Grade | e.g., Fisher Scientific | For purification. |

Experimental Protocols

Workflow Overview

The entire process of synthesizing Boc-Ala-Met-OH on a solid support follows a cyclical procedure. The diagram below illustrates the key stages of the synthesis.

Caption: Workflow for Boc-Ala-Met-OH Solid-Phase Synthesis.

Step 1: Loading of the First Amino Acid (Boc-Met-OH) onto Wang Resin

The initial step involves the esterification of the C-terminal amino acid, Boc-Met-OH, to the hydroxyl groups of the Wang resin. The use of DIC as a coupling agent and a catalytic amount of DMAP is a common and effective method for this attachment.[6] HOBt can be added to minimize the risk of racemization.[9]

Protocol:

-

Resin Swelling: Place the Wang resin (1 g, e.g., 0.8 mmol/g substitution) in a peptide synthesis vessel. Add DCM (10-15 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.[10]

-

Reagent Preparation: In a separate flask, dissolve Boc-Met-OH (3 equivalents to the resin substitution, e.g., 2.4 mmol, 0.60 g) and HOBt (3 equivalents, 2.4 mmol, 0.37 g) in a minimal amount of DMF. Add this solution to the swollen resin.

-

Coupling Reaction: Add DIC (3 equivalents, 2.4 mmol, 0.38 mL) to the resin mixture. Then, add DMAP (0.1 equivalents, 0.08 mmol, 10 mg) to catalyze the reaction.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress can be monitored by checking for the presence of free hydroxyl groups on the resin (e.g., using a test like the Kaiser test, though it is primarily for amines, modifications exist for hydroxyls).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, the resin can be capped. After washing the resin with DCM, treat it with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (2 x 15 mL). Dry the resin under vacuum.

Step 2: N-α-Boc Deprotection

The Boc group is removed using a moderately strong acid, typically a solution of TFA in DCM.[2][3] This step exposes the N-terminal amine of the resin-bound methionine, making it available for the next coupling reaction.

Protocol:

-

Pre-wash: Wash the Boc-Met-Wang resin with DCM (3 x 15 mL).

-

Deprotection: Add a solution of 50% TFA in DCM (v/v) to the resin (10 mL/g). Agitate for 5 minutes, drain, and add a fresh portion of the TFA/DCM solution. Continue to agitate for an additional 20-30 minutes.[2][11][12]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 15 mL) to remove residual TFA.[2]

Step 3: Neutralization

The deprotection step leaves the newly exposed amine as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable its nucleophilic attack during the subsequent coupling step.[3][5]

Protocol:

-

Neutralization: Wash the resin with a solution of 5-10% DIEA in DCM (v/v) (2 x 15 mL), agitating for 5-10 minutes each time.[1][2]

-

Washing: Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess DIEA.[2]

Step 4: Coupling of the Second Amino Acid (Boc-Ala-OH)

The formation of the peptide bond is a critical step. Carbodiimides like DCC or DIC can be used, but uronium/aminium reagents such as HBTU or HATU are highly efficient and minimize side reactions.[13][14]

Caption: Mechanism of Peptide Bond Formation via an Active Ester.

Protocol:

-

Activation: In a separate flask, dissolve Boc-Ala-OH (3 equivalents, 2.4 mmol, 0.45 g) and HBTU (2.9 equivalents, 2.32 mmol, 0.88 g) in DMF (10 mL). Add DIEA (6 equivalents, 4.8 mmol, 0.84 mL) and allow the mixture to pre-activate for 2-5 minutes.[1]

-

Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-Met-Wang resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring Coupling Completion: The completion of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test.[7] A small sample of the resin beads is taken and tested. A blue color indicates the presence of free primary amines, signifying an incomplete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution and wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (2 x 15 mL). Dry the resin under vacuum.

Step 5: Cleavage of the Dipeptide from the Resin

The final step is the cleavage of the peptide from the solid support. For Wang resin, this is achieved with a strong acidic solution, typically containing TFA.[9][15] Scavengers are crucial in the cleavage cocktail to prevent the re-attachment of protecting groups and to protect sensitive amino acid side chains, such as the thioether in Methionine, from alkylation by carbocations generated during cleavage.[3][11]

Protocol:

-

Resin Preparation: Place the dried Boc-Ala-Met-Wang resin in a round-bottom flask.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Water (90:5:3:2 v/v/v/v). For 1 g of resin, approximately 10 mL of the cocktail is sufficient. Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[9]

-

Peptide Precipitation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 2 mL). Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Place the ether suspension at 4°C for at least 1 hour to maximize precipitation. Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether (2-3 times) and then dry it under vacuum.

Purification and Characterization

The crude Boc-Ala-Met-OH should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution. The purified fractions are then analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the identity and purity of the final product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low loading of the first amino acid | - Incomplete swelling of the resin.- Inefficient coupling reagents or conditions.- Steric hindrance. | - Ensure adequate swelling time and solvent volume.- Use fresh coupling reagents and optimize reaction time.- Consider using a more reactive esterification method. |

| Incomplete coupling (positive Kaiser test) | - Insufficient equivalents of amino acid or coupling reagents.- Steric hindrance of the growing peptide chain.- Incomplete deprotection or neutralization. | - Repeat the coupling step with fresh reagents.- Increase the coupling time or temperature slightly.- Ensure complete deprotection and neutralization before coupling. |

| Deletion sequences in the final product | - Incomplete deprotection of the Boc group.- Incomplete coupling. | - Increase the deprotection time or use a stronger TFA concentration.- Ensure coupling reactions go to completion using the Kaiser test. |

| Side products observed after cleavage | - Insufficient scavengers in the cleavage cocktail.- Re-attachment of protecting groups. | - Increase the concentration or variety of scavengers (e.g., add triisopropylsilane (TIS)).- Ensure rapid precipitation in a large volume of cold ether. |

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of Boc-Ala-Met-OH using the Boc/Bzl strategy on Wang resin. By understanding the principles behind each step and adhering to the outlined procedures, researchers can successfully synthesize this dipeptide with high purity and yield. The inclusion of troubleshooting guidelines aims to assist in overcoming common challenges encountered during SPPS.

References

-

Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Aapptec. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

AAPPTec. Peptide cleavage from Wang resin. AAPPTec. [Link]

-

AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTec. [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

- Garcia-Martin, F., et al. (2006). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.

-

ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. ResearchGate. [Link]

-

AAPPTec. How to Synthesize a Peptide. AAPPTec. [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

-

Bio-protocol. Fmoc-based solid-phase peptide synthesis. Bio-protocol. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Digital CSIC. Supporting Information. Digital CSIC. [Link]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

-

Der Pharma Chemica. Scholars Research Library. Der Pharma Chemica. [Link]

-

PrepChem.com. Synthesis of Boc-Ala-Ala-OH. PrepChem.com. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Preparation procedure of Boc-Ala-Ala-Ala-OH (17). ResearchGate. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

-

Aapptec Peptides. Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. Aapptec Peptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. biomatik.com [biomatik.com]

- 5. peptide.com [peptide.com]

- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. jpt.com [jpt.com]

- 15. peptide.com [peptide.com]

synthesis of bioactive peptides using Boc-Ala-Met-OH

Application Note: Strategic Utilization of Boc-Ala-Met-OH in Bioactive Peptide Synthesis

Part 1: Technical Overview & Strategic Value

The dipeptide building block Boc-Ala-Met-OH (N-tert-butoxycarbonyl-L-alanyl-L-methionine) represents a critical "pre-formed" unit in the convergent synthesis of bioactive peptides. While standard Solid Phase Peptide Synthesis (SPPS) relies on the stepwise addition of single amino acids, the use of dipeptide fragments like Boc-Ala-Met-OH offers distinct advantages for specific sequences, particularly enkephalin analogs, chemotactic peptides, and protease substrates.

Why Use Boc-Ala-Met-OH? (The Causality)

-

Convergent Synthesis (Segment Condensation): By coupling a pre-purified dipeptide, you reduce the number of on-resin activation steps. This minimizes the accumulation of deletion sequences (n-1 peptides) that are difficult to separate during HPLC purification.

-

Racemization Control: Methionine is relatively resistant to racemization, but activating it as part of a dipeptide (where the Ala-Met bond is already formed and purified) prevents the risk of racemizing the Methionine

-carbon during the critical coupling event to the growing chain. -

Solubility & Handling: Free Methionine is prone to rapid oxidation. The Boc-Ala-Met-OH dipeptide, often crystalline or a stable powder, provides a more robust way to introduce the Methionine residue than handling the sensitive Fmoc/Boc-Met-OH monomer repeatedly.

Part 2: Critical Handling & Storage

Methionine is the "Achilles' heel" of this building block due to the thioether side chain.

| Parameter | Specification / Protocol |

| Storage | -20°C, under Argon/Nitrogen. Desiccated. |

| Oxidation Risk | High. The sulfur atom readily oxidizes to Methionine Sulfoxide [Met(O)] in the presence of air or peroxides in solvents. |

| Solubility | Soluble in DMF, DCM, and NMP. Sparingly soluble in water. |

| Activation | Avoid strong bases during dissolution if possible. Use DIPEA sparingly. |

Part 3: Application Protocol – Segment Condensation

Context: Synthesis of a Model Enkephalin Analog

Target:H-Tyr-D-Ala-Gly-Phe-Ala-Met-NH₂ (Hypothetical Opioid Analog) Strategy: We will couple Boc-Ala-Met-OH to a resin-bound H-Phe-Gly-D-Ala-Tyr(Boc)-... (Inverse strategy) or more commonly, couple it to a C-terminal amide linker. Scenario: Coupling Boc-Ala-Met-OH to a MBHA Resin (for C-terminal amide) or a pre-loaded resin.

Visual Workflow: The Segment Strategy

Figure 1: Workflow for integrating Boc-Ala-Met-OH into a solid-phase synthesis pipeline.

Part 4: Detailed Experimental Protocol

Phase A: Activation and Coupling

Objective: Attach Boc-Ala-Met-OH to the resin-bound amine without racemizing the Alanine or oxidizing the Methionine.

Reagents:

-

Boc-Ala-Met-OH (3.0 equivalents relative to resin loading)

-

DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq) – Preferred over HOBt for safety and efficiency.

-

DMF (Dimethylformamide) – Peptide grade, amine-free.

Steps:

-

Resin Preparation: Swell the resin (e.g., MBHA or PAM) in DCM for 20 mins, then wash 3x with DMF. Ensure the N-terminal amine is free (neutralize if necessary with 5% DIEA/DMF).

-

Pre-Activation:

-

Dissolve Boc-Ala-Met-OH and Oxyma Pure in minimal DMF.

-

Cool to 0°C (ice bath) to suppress potential racemization of the C-terminal Met (if coupling to an amine) or Ala (if activating the dipeptide acid). Note: Since Met is at the C-terminus of the block, we must be careful. However, Met is optically stable compared to Cys/His.

-

Add DIC. Stir for 2-5 minutes at 0°C.

-

-

Coupling:

-

Transfer the activated solution to the resin reaction vessel.

-

Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If beads remain blue, re-couple using HATU/DIEA (use sparingly to avoid racemization).

-

Phase B: The Critical Deprotection (The "Expertise" Step)

Challenge: Removing the Boc group requires Trifluoroacetic Acid (TFA).[1] TFA generates tert-butyl cations that can alkylate the Methionine sulfur (S-tert-butylation) or cause oxidation to sulfoxide.

The "Low-Oxidation" Cocktail Protocol: Do not use neat TFA. You must use a Scavenger Cocktail .

Reagents:

-

DMS (Dimethyl sulfide) – Reduces Met(O) back to Met.

-

Anisole – Scavenges carbocations.

-

Ammonium Iodide (NH₄I) – Catalyst for reduction.

Protocol:

-

Wash: Wash resin 3x with DCM to remove DMF (DMF + TFA = exothermic salts).

-

Cleavage/Deprotection Cocktail: Prepare TFA / DMS / Anisole (90:5:5) .

-

Advanced Option: If high oxidation is observed in previous runs, add NH₄I (20 mg/mL) to the cleavage cocktail. This creates a powerful reducing environment [1].

-

-

Reaction:

-

Add cocktail to resin. Shake for 30 minutes (if intermediate deprotection) or 2 hours (if final cleavage from resin).

-

Crucial: Perform this under a nitrogen blanket to exclude atmospheric oxygen.

-

-

Precipitation: Filter the resin.[2] Precipitate the filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the peptide.[2]

Part 5: Troubleshooting & Quality Control

Met-Sulfoxide (Met(O)) Identification

During HPLC/MS analysis, look for a "split peak" or a satellite peak.

-

Mass Shift: +16 Da (Oxygen).

-

Remedy: If Met(O) is present in the final product, treat the crude peptide with 10% aqueous acetic acid containing N-methylmercaptoacetamide at 37°C for 24 hours to reduce it back to native Methionine before final HPLC [2].

Diketopiperazine (DKP) Formation

If Boc-Ala-Met-OH is the first unit attached to a resin (via the Met carboxyl), and you deprotect the Boc group, the free amine of Ala can attack the C-terminal ester bond, cyclizing to form a DKP and cleaving itself from the resin.

-

Prevention: When Boc-Ala-Met is the C-terminal unit, perform the next coupling (adding the third amino acid) immediately and efficiently. Do not leave the deprotected dipeptide-resin sitting in base.

Logic Diagram: Troubleshooting Met Oxidation

Figure 2: Decision tree for managing Methionine oxidation events.

References

-

Nicolás, E., et al. (2023).[4][5] "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega.[4] Available at: [Link]

-

Houghten, R. A., & Li, C. H. (1979). "Reduction of sulfoxides in peptides and proteins." Analytical Biochemistry. Available at: [Link]

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for Boc-Ala-Met-OH in Enzyme Substrate Design

Introduction: Unveiling the Potential of Boc-Ala-Met-OH as a Dipeptidyl Peptidase IV Substrate

In the landscape of drug discovery and enzyme characterization, the design of specific and reliable substrates is paramount. The dipeptide Boc-Ala-Met-OH, with its N-terminally protected alanine and C-terminal methionine, presents a unique tool for the investigation of specific peptidases. This document provides a comprehensive guide to the application of Boc-Ala-Met-OH as a substrate, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes and a significant enzyme in various physiological processes.[1][2][3]

DPP-IV is a serine exopeptidase that selectively cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[4][5] The N-terminal tert-Butoxycarbonyl (Boc) protecting group on Boc-Ala-Met-OH renders it resistant to general aminopeptidases, thereby enhancing its specificity. For DPP-IV to act on this substrate, the Boc group must first be removed to expose the free amino terminus of the dipeptide. This two-step process—deprotection followed by enzymatic cleavage—forms the basis of the detailed protocols provided herein.

This application note will guide researchers through the synthesis of Boc-Ala-Met-OH, its subsequent deprotection, and its use in a robust and quantifiable DPP-IV enzyme assay. We will also delve into the principles of data analysis for accurate determination of enzyme kinetics.

Physicochemical Properties of Boc-Ala-Met-OH

A thorough understanding of the substrate's properties is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C15H28N2O5S | N/A |

| Molecular Weight | 348.46 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Methanol) | [6] |

| Storage | Store at 2-8°C in a dry, well-sealed container | N/A |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of Boc-Ala-Met-OH.

Caption: Experimental workflow for the DPP-IV assay using H-Ala-Met-OH.

Protocols

Protocol 1: Synthesis of N-Boc-L-Alanyl-L-Methionine (Boc-Ala-Met-OH)

This protocol outlines a standard solution-phase peptide synthesis approach.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Lithium hydroxide (LiOH)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equivalents) and stir for 30 minutes at 0°C.

-

Coupling Reaction: In a separate flask, dissolve H-Met-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.2 equivalents) to neutralize the salt. Add this solution to the activated Boc-Ala-OH solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Met-OMe.

-

Purification of Protected Dipeptide: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Saponification: Dissolve the purified Boc-Ala-Met-OMe in a mixture of THF and water. Cool to 0°C and add LiOH (1.5 equivalents). Stir at 0°C for 2-4 hours, monitoring the reaction by TLC.

-

Final Work-up and Isolation: Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Ala-Met-OH as a white solid.

Protocol 2: N-Terminal Deprotection of Boc-Ala-Met-OH

This step is essential to generate the active substrate for DPP-IV.

Materials:

-

Boc-Ala-Met-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve Boc-Ala-Met-OH in a solution of 50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Remove the solvent under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected dipeptide (H-Ala-Met-OH) as a TFA salt.

-

Centrifuge to pellet the solid, decant the ether, and wash the pellet with cold diethyl ether twice.

-

Dry the resulting H-Ala-Met-OH·TFA salt under vacuum.

Protocol 3: Dipeptidyl Peptidase IV (DPP-IV) Activity Assay

This protocol describes a coupled-enzyme assay for the colorimetric detection of DPP-IV activity. The cleavage of H-Ala-Met-OH by DPP-IV releases L-Alanine. The subsequent deamination of L-Alanine by L-Amino Acid Oxidase (LAAO) produces hydrogen peroxide (H₂O₂), which is then used by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

-

H-Ala-Met-OH·TFA (substrate)

-

Recombinant human DPP-IV

-

L-Amino Acid Oxidase (LAAO)

-

Horseradish Peroxidase (HRP)

-

3,3',5,5'-Tetramethylbenzidine (TMB) or other suitable HRP substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of H-Ala-Met-OH·TFA in the assay buffer.

-

Prepare a working solution of DPP-IV in the assay buffer.

-

Prepare a "detection mix" containing LAAO, HRP, and TMB in the assay buffer.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of various concentrations of the H-Ala-Met-OH substrate to the wells.

-

To initiate the reaction, add 20 µL of the DPP-IV working solution to each well. For a negative control, add 20 µL of assay buffer without the enzyme.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add 20 µL of the detection mix to each well.

-

Signal Measurement: Incubate the plate at room temperature for 10-20 minutes, or until a blue color develops. Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

Protocol 4: Direct Cleavage Product Analysis by HPLC

For a more direct and quantitative analysis, the cleavage products can be monitored by High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Materials:

-

H-Ala-Met-OH·TFA (substrate)

-

Recombinant human DPP-IV

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Quenching solution: 10% Trichloroacetic acid (TCA)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Enzymatic Reaction:

-

Set up the enzymatic reaction as described in Protocol 3 (steps 2.1-2.3), but in larger volumes (e.g., 100-200 µL) in microcentrifuge tubes.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant to HPLC vials.

-

HPLC Analysis:

-

Inject the samples onto the C18 column.

-

Elute the products using a gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).

-

Monitor the elution profile at 214 nm or 220 nm.

-

Identify and quantify the peaks corresponding to the substrate (H-Ala-Met-OH) and the product (L-Alanine).

-

Data Analysis and Interpretation

The data obtained from the enzyme assays can be used to determine key kinetic parameters.

For the Coupled Assay:

-

Construct a standard curve using known concentrations of L-Alanine to correlate absorbance with the amount of product formed.

-

Calculate the initial reaction velocity (V₀) at each substrate concentration from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

For HPLC Analysis:

-

Calculate the concentration of the product formed at each time point by integrating the peak area and comparing it to a standard curve of L-Alanine.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the product concentration vs. time plot.

-

Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data to determine Kₘ and Vₘₐₓ.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no enzyme activity | Inactive enzyme | Use a fresh batch of enzyme and ensure proper storage. |

| Incorrect buffer pH | Verify the pH of the assay buffer. DPP-IV generally has an optimal pH between 7.4 and 8.7. | |

| Incomplete Boc deprotection | Ensure the deprotection step is complete by analytical methods (e.g., TLC or HPLC-MS). | |

| High background signal | Contaminating proteases in the enzyme preparation | Use a highly purified enzyme preparation. Include protease inhibitors specific for other classes of proteases. |

| Spontaneous substrate degradation | Run a control reaction without the enzyme to assess substrate stability. | |

| Poor peak resolution in HPLC | Inappropriate column or mobile phase | Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry.[9] |

Conclusion

Boc-Ala-Met-OH, following N-terminal deprotection, serves as a valuable substrate for investigating the activity of Dipeptidyl Peptidase IV. The protocols outlined in this guide provide a robust framework for its synthesis and application in both coupled colorimetric and direct HPLC-based assays. By understanding the principles behind these methodologies and adhering to careful experimental execution, researchers can effectively utilize this dipeptide to advance their studies in enzyme kinetics, inhibitor screening, and drug development.

References

-

Song, L., et al. (2010). Substrate Specificity of Human Carboxypeptidase A6. The Journal of Biological Chemistry, 285(46), 35926–35934. [Link]

-

Poreba, M., et al. (2011). The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags. Protein Science, 20(9), 1599-1608. [Link]

-

Barinka, C., et al. (2002). Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. Journal of Neurochemistry, 80(3), 477-487. [Link]

-

Aurelio, L., et al. (2016). 6 - Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 201-245). Wiley-VCH. [Link]

-

Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Sahu, R. (2022). Substrate specificity of DPP-4, an amino peptidase called DPP-4 releases dipeptides from their substrates. ResearchGate. [Link]

-

Gomis-Tena, J., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. International Journal of Molecular Sciences, 21(22), 8758. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 21-38. [Link]

-

Ohara-Nemoto, Y., et al. (2022). Broadened substrate specificity of bacterial dipeptidyl-peptidase 7 enables release of half of all dipeptide combinations from peptide. Journal of Biological Chemistry, 298(3), 101683. [Link]

-

Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

Barreira da Silva, R., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(19), e1954. [Link]

-

He, K., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

-

Ohara-Nemoto, Y., et al. (2022). Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides. Journal of Biological Chemistry, 298(3), 101585. [Link]

-

Saruta, H., et al. (1988). Carboxypeptidase N: colorimetric assay using a new substrate. Clinica Chimica Acta, 175(2), 167-174. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Fluorogenic DPP3 Assay Kit. Retrieved from [Link]

-

Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

-

Saruta, H., et al. (1986). Colorimetric determination of carboxypeptidase A activity in serum. Clinical Chemistry, 32(5), 748-751. [Link]

-

Zhang, Y., et al. (2018). (A) The cleavage pattern of peptide; (B) HPLC–ESI-MS of Peak 1;... ResearchGate. [Link]

-

Reddit. (2019, July 19). Peptide test cleavage troubleshooting. r/chemistry. [Link]

-

Barinka, C., et al. (2002). Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. Journal of Neurochemistry, 80(3), 477-487. [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

-

Coggins, A. J., & Gagné, M. R. (2003). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 68(23), 9154–9157. [Link]

-

AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

Püskás, D., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(14), 5396. [Link]

-

Wang, Y., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Molecular Mechanism Analysis. Molecules, 29(10), 2297. [Link]

-

Al-Masoudi, N. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 2(2), 1-8. [Link]

-

Li, Y., et al. (2020). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Molecules, 25(13), 3009. [Link]

Sources

- 1. promega.com [promega.com]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Ala-Met-OH

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common yet challenging issue in solid-phase peptide synthesis (SPPS): low coupling efficiency encountered when incorporating the dipeptide Boc-Ala-Met-OH. Our approach is rooted in extensive field experience and a deep understanding of peptide chemistry, aiming to empower you with the knowledge to diagnose and resolve these synthetic hurdles effectively.

Introduction: The Challenge of Methionine-Containing Peptides

The synthesis of peptides containing methionine (Met) residues presents a unique set of challenges, primarily due to the susceptibility of the methionine thioether side chain to oxidation.[1][2] When this is combined with the steric hindrance imparted by the tert-butyloxycarbonyl (Boc) protecting group on the adjacent alanine (Ala), the coupling of Boc-Ala-Met-OH can become a significant bottleneck in your synthesis, leading to low yields and truncated peptide impurities.[3][] This guide will dissect the root causes of these difficulties and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with Boc-Ala-Met-OH?

There are three principal factors that can contribute to poor coupling outcomes with this dipeptide:

-

Oxidation of the Methionine Side Chain: The thioether in methionine is readily oxidized to methionine sulfoxide (Met(O)) or even methionine sulfone (Met(O₂)).[5] This can occur during the synthesis cycle or, more commonly, during the final cleavage from the resin.[1][6] Oxidation alters the polarity and steric profile of the residue, which can impede subsequent coupling steps.

-

Steric Hindrance: The bulky Boc protecting group on the alanine residue can sterically hinder the approach of the incoming activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.[7][8] This is particularly problematic when coupling to a sterically demanding amino acid on the resin.

-

Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures and aggregate on the solid support, making the N-terminal amine less accessible for coupling.[9][10]

Q2: How can I detect if methionine oxidation has occurred?

The most reliable method for detecting methionine oxidation is mass spectrometry (MS). The formation of methionine sulfoxide results in a mass increase of 16 Da per oxidized methionine residue, while methionine sulfone will show a 32 Da increase.[1] This analysis can be performed on a small test cleavage of the peptide from the resin.[9]

Q3: Are there any visual indicators of a difficult coupling reaction?

A qualitative ninhydrin (Kaiser) test is a common in-process control to monitor the completion of a coupling reaction.[11] A persistent dark blue color of the resin beads after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction. However, be aware that the ninhydrin test is not reliable for secondary amines like proline.[11]

In-Depth Troubleshooting Guides

Issue 1: Methionine Oxidation

The thioether side chain of methionine is a nucleophile and is susceptible to oxidation by various reactive species that can be present during SPPS, particularly during the acidic conditions of cleavage.[6][12]

Causality: Oxidation is often initiated by reactive oxygen species or carbocations generated during the cleavage of protecting groups.[1][13] While the methionine thioether is generally considered stable during the standard Fmoc-based synthesis cycles, prolonged exposure to air or trace impurities in solvents can contribute to oxidation.[1] The final cleavage step with strong acids like trifluoroacetic acid (TFA) is a critical point where oxidation can significantly occur.[5][6]

Mitigation Strategies:

-

Use of Scavengers: Incorporating scavengers into the cleavage cocktail is the most effective way to prevent methionine oxidation.[6][12]

-

Dithiothreitol (DTT): Adding DTT to the cleavage mixture can help suppress oxidation.[5]

-

Dimethylsulfide (DMS) and Ammonium Iodide: This combination has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[1]

-

Reagent H: A cleavage cocktail specifically designed to prevent methionine oxidation, consisting of TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I.[12]

-

-

Post-Cleavage Reduction: If oxidation has already occurred, the resulting methionine sulfoxide can be reduced back to methionine in solution.[1][5]

Table 1: Recommended Scavengers for Preventing Methionine Oxidation During Cleavage

| Scavenger/Cocktail | Typical Concentration/Ratio | Key Advantages |

| Dithiothreitol (DTT) | 1-5% in cleavage cocktail | Readily available and effective at suppressing oxidation.[5] |

| Dimethylsulfide (DMS) & Ammonium Iodide | Varies, often used in combination with other scavengers. | Proven to be highly effective in reducing/eliminating Met(O).[1] |

| Reagent H | 81:5:5:2.5:3:2:1.5 (TFA:Phenol:Thioanisole:EDT:H₂O:DMS:NH₄I) | A comprehensive cocktail for peptides with sensitive residues.[12] |

| TMSCl and PPh₃ | Added to TFA-based cocktails | Effectively minimizes and can even eradicate oxidation.[6] |

Issue 2: Steric Hindrance

The bulky nature of the Boc protecting group can create a significant steric barrier, slowing down the kinetics of the coupling reaction.[7][14]

Causality: For a successful coupling, the activated carboxyl group of the incoming amino acid must be able to approach the N-terminal amine of the resin-bound peptide. The large size of the Boc group on the alanine of Boc-Ala-Met-OH can physically block this approach, especially if the preceding amino acid on the resin also has a bulky side chain.

Mitigation Strategies:

-

Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficient. More potent activating reagents are necessary to overcome the steric hindrance.[7]

-

Double Coupling: Repeating the coupling step with a fresh portion of activated Boc-Ala-Met-OH can help drive the reaction to completion.[18]

-

Increased Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight) can improve yields.[7] Microwave-assisted SPPS can also be beneficial by providing controlled heating to accelerate the reaction.[7]

-

Solvent Choice: Using a solvent with superior solvating properties, such as N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF), can help to reduce peptide aggregation and improve the accessibility of the reaction sites.[7][10]

Table 2: Comparison of Coupling Reagents for Hindered Couplings

| Coupling Reagent Class | Examples | Relative Reactivity | Notes |

| Carbodiimides | DCC, DIC | Low | Often insufficient for sterically demanding couplings.[7] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | HATU is generally considered one of the most efficient.[16] |

| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP is particularly effective but can be more expensive.[19] |

| Oxyma-based Reagents | COMU | High | Offers high reactivity and improved safety profile compared to benzotriazole-based reagents.[19][20] |

Experimental Protocols

Protocol 1: Difficult Coupling Cycle for Boc-Ala-Met-OH

This protocol outlines a robust procedure for coupling Boc-Ala-Met-OH, incorporating strategies to mitigate both steric hindrance and potential side reactions.

Workflow Diagram:

Caption: Workflow for a difficult coupling cycle using HATU.

Step-by-Step Methodology:

-

Resin Preparation: Following the standard deprotection of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide, wash the resin thoroughly with NMP (3 x 1 min).[21]

-

Pre-activation: In a separate reaction vessel, dissolve Boc-Ala-Met-OH (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in NMP. Allow this pre-activation mixture to stand for 2-5 minutes.[7]

-

First Coupling: Add the pre-activated Boc-Ala-Met-OH solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[11]

-

Decision Point:

-

If the Kaiser test is negative (beads are colorless or yellowish), the coupling is complete. Proceed to the washing step.

-

If the Kaiser test is positive (beads are blue), the coupling is incomplete. Proceed to a second coupling.

-

-

Second Coupling (if necessary): Drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated Boc-Ala-Met-OH.

-

Washing: Once the coupling is complete, wash the resin thoroughly with NMP (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Test Cleavage and Analysis for Methionine Oxidation

This protocol allows for a quick assessment of the peptide's integrity on the resin, specifically to check for oxidation.

Workflow Diagram:

Caption: Workflow for test cleavage and MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Place a small sample of the dried peptide-resin (approximately 5-10 mg) into a microcentrifuge tube.

-

Cleavage: Add 200-300 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin. Allow the reaction to proceed at room temperature for 1-2 hours with occasional vortexing.[1]

-

Precipitation: Filter the cleavage mixture away from the resin beads into a new tube containing approximately 10 times the volume of cold diethyl ether. A precipitate should form.[9]

-

Isolation: Centrifuge the tube to pellet the precipitated peptide. Carefully decant the ether.

-

Analysis: Dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by liquid chromatography-mass spectrometry (LC-MS).[22][23] Look for the expected molecular weight of your peptide and any significant peaks corresponding to the mass +16 Da (for a single oxidation) or +32 Da.

Conclusion

Successfully coupling Boc-Ala-Met-OH requires a proactive approach that anticipates and mitigates the inherent challenges of methionine's reactivity and steric hindrance. By employing more potent coupling reagents, optimizing reaction conditions, and utilizing appropriate scavengers during cleavage, researchers can significantly improve coupling efficiency and obtain higher purity peptides. Systematic troubleshooting, including the use of in-process tests and analytical techniques like mass spectrometry, is crucial for diagnosing and resolving issues as they arise. This guide provides a foundational framework for navigating these complexities, enabling the successful synthesis of challenging methionine-containing peptides.

References

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

- Fields, G. B. (Ed.). (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

-

Carpino, L. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

-

Carpino, L. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]

- Pira, L., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry – A European Journal.

-

Rentier, C., et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Chimica Oggi-Chemistry Today. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Giraud, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

-

Douat, C., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

Li, S., et al. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical Research. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]

-

Nowick, J. S. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

-

News-Medical. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

-

Digital CSIC. (n.d.). Supporting Information. [Link]

-

Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Chen, J., et al. (2016). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science.

-

ResolveMass Laboratories Inc. (2025, July 22). Analytical Support in Peptide Synthesis: Why It's Essential. [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. [Link]

-

Ma, S., et al. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.globalso.com [file.globalso.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 18. biotage.com [biotage.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. peptide.com [peptide.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ijsra.net [ijsra.net]

common impurities in Boc-Ala-Met-OH and how to remove them

[1]

Subject: Impurity Profiling & Purification Strategies for Boc-Ala-Met-OH Ticket ID: KB-MET-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 22, 2026[1]

Executive Summary: The "Methionine-Boc" Paradox

User Warning: Handling Boc-Ala-Met-OH requires a strategic divergence from standard peptide protocols.

-

The Conflict: Methionine (Met) impurities are typically removed using strong acidic reducing cocktails (e.g., TFA/NH₄I). However, Boc-Ala-Met-OH is acid-labile .[1] Exposing this compound to standard Met-reduction conditions will remove the Boc group, destroying your starting material.[1]

-

The Strategy: Purification must rely on Chemo-selective Chromatography (Orthogonal HPLC) rather than bulk chemical reduction, unless specialized non-acidic reducing agents are employed.[1]

Diagnostic Guide: Identifying Your Impurity

Use the table below to correlate your analytical data (HPLC/MS) with the specific impurity.

| Impurity Name | Mass Shift (Δ Mass) | HPLC Behavior (C18) | Root Cause |

| Met-Sulfoxide | +16 Da | Elutes Earlier (More Polar) | Oxidation by air/peroxides during storage or workup.[1] |

| Met-Sulfone | +32 Da | Elutes Earlier (Very Polar) | Irreversible oxidation (prolonged exposure).[1] |

| S-tert-butyl Met | +56 Da | Elutes Later (Hydrophobic) | In situ alkylation by t-butyl cations (if tBu esters were used nearby).[1] |

| D-Isomer (Racemate) | 0 Da | Shoulder / Split Peak | Base-catalyzed racemization during coupling (esp. of Ala).[1] |

| Boc-Ala-OH | -131 Da (vs Product) | Elutes Similar/Later | Hydrolysis of active ester; incomplete coupling.[1] |

| Diketopiperazine | -18 Da (Cyclic) | Distinct Shift | Spontaneous cyclization (rare in Boc-form, common if trace acid present).[1] |

Troubleshooting Tickets (Q&A)

Ticket #1: The "+16 Da" Shift (Methionine Oxidation)[2]

User Observation: "My LC-MS shows a significant peak at M+16. I tried adding DTT to the buffer, but the peak persists."

Technical Analysis:

You are seeing Boc-Ala-Met(O)-OH (Methionine Sulfoxide).[1] This is the most common impurity in Met peptides. The thioether side chain (

Corrective Protocol (Purification over Reduction): Because you cannot use TFA-based reduction methods on a Boc-protected peptide, Preparative HPLC is the only safe route.[1]

-

Column Selection: Use a C18 stationary phase.[1][2] Met(O) is significantly more polar than native Met.[1]

-

Gradient Optimization:

-

Flatten the gradient slope at the expected elution point.

-

Example: If Boc-Ala-Met-OH elutes at 40% B, hold the gradient at 35-38% B isocratic for 10 minutes.[1] The Met(O) impurity will elute before the main peak.

-

-

Solvent Hygiene: Ensure all solvents for the main fraction collection are degassed and peroxide-free.[1] Lyophilize immediately.

Critical Note: Do not use DMSO to dissolve your sample for injection.[1] DMSO acts as an oxidizing agent for Methionine over time.[1] Use DMF or degassed Acetonitrile/Water.[1]

Ticket #2: Split Peaks (Stereochemical Purity)[1]

User Observation: "I have a 'shoulder' on my main peak. Mass spec confirms it's the same mass as my product."

Technical Analysis: This is likely a diastereomer: Boc-D-Ala-Met-OH or Boc-Ala-D-Met-OH .[1]

-

Cause: If you synthesized this from Boc-Ala-OSu + H-Met-OH, the risk is low.[1] However, if you activated the carboxyl group of Boc-Ala-OH using base (e.g., DIEA/HATU) for too long, racemization occurs via the oxazolone mechanism.

Resolution Protocol: Standard C18 HPLC often fails to separate diastereomers of small dipeptides.

-

Switch to Phenyl-Hexyl Columns: The pi-pi interactions often provide better selectivity for stereoisomers than C18 alkyl chains.[1]

-

Chiral Chromatography: If purity requirements are >99.5%, use a chiral stationary phase (e.g., immobilized amylose or cellulose derivatives) using Normal Phase (Hexane/IPA) or Polar Organic Mode.[1]

Ticket #3: Unreacted Precursors (Boc-Ala-OH)[1]

User Observation: "I have a persistent impurity that is difficult to separate from the main product."

Technical Analysis: Unreacted Boc-Ala-OH often co-elutes with Boc-Ala-Met-OH because the hydrophobic contribution of the Methionine is partially offset by the free carboxyl groups present in both molecules.[1]

Resolution Protocol (The "pH Switch"): Exploit the pKa differences in an extraction workflow before resorting to HPLC.

-

Dissolve: Take crude mixture in Ethyl Acetate.

-

Wash 1 (Acidic): Wash with 5% KHSO₄ or Citric Acid (removes basic impurities, preserves Boc).[1]

-

Wash 2 (Basic - The Trick): Extract with mild Bicarbonate (NaHCO₃).[1]

-

Note: Both Boc-Ala-OH and Boc-Ala-Met-OH are acids and will go into the water.[1] This does not separate them.[1]

-

Correction: If the impurity is H-Met-OMe (ester), it stays in the organic layer.

-

If the impurity is Boc-Ala-OH:[1] You must rely on HPLC .[1] Use a C18 column with a low pH buffer (0.1% TFA or H₃PO₄).[1] The suppression of ionization on the carboxylic acids usually creates enough hydrophobicity difference (Met is more hydrophobic than Ala) to separate them.

-

Visualizing the Oxidation Mechanism

The following diagram illustrates the Methionine oxidation pathway and why "standard" reduction is dangerous for Boc-peptides.

Figure 1: Methionine oxidation states.[1][3][4] The red arrow indicates the risk of using standard TFA-based reduction, which unintentionally removes the Boc group.

Master Purification Workflow (Decision Tree)

Follow this logic flow to determine the correct purification step for your Boc-Ala-Met-OH batch.

Figure 2: Purification decision tree based on impurity identification.

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1] (Definitive guide on Boc stability and side reactions). [1]

-

Hachmann, J., & Lebl, M. (2006).[1] "Search for a new scavenger for the removal of the benzyl group from the sulfur of cysteine and methionine." Biopolymers (Peptide Science).[1][2] (Discusses Met alkylation and scavenging). [1]

-

Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for Boc-SPPS." (Standard protocols for handling Boc/Met interactions).

-

Biotage Knowledge Base. "How to handle peptides that contain methionine." (Practical guide on oxidation prevention).

Sources

- 1. chemscene.com [chemscene.com]

- 2. renyi.hu [renyi.hu]

- 3. peptide.com [peptide.com]

- 4. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

challenges in handling and storing Boc-Ala-Met-OH

A Guide to Best Practices for Handling and Storage

Welcome to the Technical Support Center for Boc-Ala-Met-OH. As a leading Senior Application Scientist, this guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with in-depth technical and practical advice for the successful handling and storage of N-α-tert-Butoxycarbonyl-L-alanyl-L-methionine (Boc-Ala-Met-OH). The integrity of this critical reagent is paramount for the synthesis of high-quality peptides and subsequent research outcomes. This guide is structured to address common challenges and provide solutions grounded in scientific principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Boc-Ala-Met-OH. Each problem is followed by potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Yields in Peptide Synthesis

You are experiencing lower than expected yields or complete failure of your peptide coupling reactions involving Boc-Ala-Met-OH.

-

Potential Cause 1: Degradation of Boc-Ala-Met-OH. The primary culprit for the degradation of Boc-Ala-Met-OH is the oxidation of the methionine thioether side chain to methionine sulfoxide (Boc-Ala-Met(O)-OH).[1][2][3] This oxidized impurity can hinder the coupling efficiency.

-

Solution:

-

Purity Assessment: Before use, verify the purity of your Boc-Ala-Met-OH lot using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the presence of the sulfoxide derivative and other impurities.[4]

-

Use High-Quality Reagent: Always start with a high-purity Boc-Ala-Met-OH from a reputable supplier. Check the certificate of analysis for the purity level.

-

Proper Storage: Ensure the reagent has been stored under the recommended conditions (see FAQ section).

-

-

Potential Cause 2: Suboptimal Storage and Handling. Exposure to air, moisture, and light can accelerate the oxidation of the methionine residue.

-

Solution:

-

Inert Atmosphere: When weighing and handling the solid, do so in a dry, inert atmosphere (e.g., a glove box with nitrogen or argon) to minimize exposure to atmospheric oxygen.

-

Aliquotting: For long-term use, it is advisable to aliquot the bulk container into smaller, single-use vials to prevent repeated exposure of the entire stock to the atmosphere.

-

Desiccation: Store the aliquots in a desiccator to protect from moisture.

-

Issue 2: Appearance of an Additional Peak in HPLC Analysis

You observe an unexpected peak in the HPLC chromatogram of your Boc-Ala-Met-OH sample, eluting closely to the main peak.

-

Potential Cause: Oxidation to Methionine Sulfoxide. The new peak is likely Boc-Ala-Met(O)-OH, the oxidized form of the molecule.[1][2][3]

-

Solution:

-

Mass Spectrometry (MS) Confirmation: Couple your HPLC system to a mass spectrometer to confirm the identity of the impurity peak. The mass of Boc-Ala-Met(O)-OH will be 16 Da higher than that of Boc-Ala-Met-OH.

-

Forced Degradation Study: To confirm the identity of the peak, you can perform a forced degradation study by intentionally oxidizing a small sample of pure Boc-Ala-Met-OH with a mild oxidizing agent like hydrogen peroxide and comparing the retention time of the resulting product with the unknown peak.

-

Review Storage Conditions: If oxidation is confirmed, immediately review your storage and handling procedures to prevent further degradation of your stock.

-

Issue 3: Solubility Problems in Organic Solvents

You are finding it difficult to dissolve Boc-Ala-Met-OH in your chosen solvent for peptide synthesis.

-

Potential Cause 1: Inappropriate Solvent Choice. While many Boc-protected amino acids are soluble in common organic solvents, the specific dipeptide's properties can influence its solubility.

-

Solution:

-

Recommended Solvents: Boc-protected amino acids are generally soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[5]

-

Solvent Screening: If solubility is an issue, perform a small-scale solubility test with a range of solvents commonly used in peptide synthesis, such as DMF, DCM, and N-Methyl-2-pyrrolidone (NMP).

-

-

Potential Cause 2: Presence of Impurities. The presence of insoluble impurities or degradation products can affect the overall solubility.

-

Solution:

-

Purity Check: Assess the purity of the material. If significant impurities are present, consider purifying the Boc-Ala-Met-OH or obtaining a new, high-purity batch.

-

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Boc-Ala-Met-OH?